molecular formula C20H27N3O3 B2532273 1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361699-72-9

1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2532273
CAS No.: 2361699-72-9
M. Wt: 357.454
InChI Key: RDIREXIBABSZMO-UHFFFAOYSA-N
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Description

1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a piperidinyl group, linked through a prop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

1-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-3-19(24)22-9-7-16(8-10-22)20(25)23-13-11-21(12-14-23)17-5-4-6-18(15-17)26-2/h3-6,15-16H,1,7-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIREXIBABSZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the piperazine core.

    Formation of the piperidinyl group: The piperidinyl group is introduced through a reductive amination reaction, where a suitable piperidinone reacts with the piperazine derivative.

    Linking through the prop-2-en-1-one moiety: The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction between the piperazine derivative and an appropriate aldehyde or ketone.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum oxide), and specific temperature and pressure conditions.

Scientific Research Applications

1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can be compared with other piperazine derivatives, such as:

    1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the piperidinyl and prop-2-en-1-one moieties.

    1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a methoxyphenyl group.

    1-(4-Methylphenyl)piperazine: Contains a methylphenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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